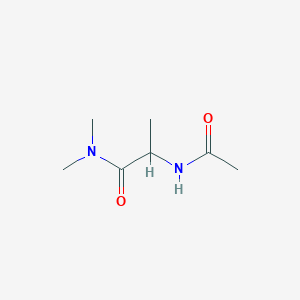

2-acetamido-N,N-dimethylpropanamide

Description

Overview of N-Acylamides and Propanamide Derivatives in Contemporary Chemical Research

N-acylamides are a significant class of organic compounds characterized by an acyl group attached to a nitrogen atom of an amide. This structural motif is prevalent in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Their importance is underscored by their role in diverse physiological processes, acting as signaling molecules in inflammation, cell migration, and even pathological conditions such as cancer and neurodegenerative diseases. rsc.org The amide bond itself is a critical functional group in the backbone of proteins and is frequently constructed in pharmaceutical synthesis. nih.gov

Propanamide and its derivatives are a subset of amides that feature a three-carbon chain. rsc.org These compounds serve as valuable intermediates in organic synthesis and have applications in the manufacturing of various materials. rsc.org Research into propanamide derivatives has led to the development of molecules with potential therapeutic applications, including anti-inflammatory and analgesic properties. rsc.org The versatility of the propanamide scaffold allows for a wide range of chemical modifications, leading to the exploration of novel compounds with tailored properties.

Historical Trajectories and Milestones in Amidic Scaffold Investigation

The investigation of amide bonds has a rich history, dating back to the early days of organic chemistry. Initially, the focus was on understanding the fundamental properties and reactivity of the amide group. Over the decades, significant efforts have been dedicated to developing efficient and sustainable methods for the formation of amide bonds, a task that remains a contemporary challenge in medicinal chemistry research. nih.gov

Historically, the synthesis of amides often involved harsh reaction conditions and the use of stoichiometric coupling reagents, leading to significant waste. nih.gov A major milestone in this field has been the development of catalytic methods for amide bond formation, which offer a more atom-economical and environmentally friendly approach. nih.gov Recent advances include the use of transition metal catalysts and biocatalysts, such as enzymes, to facilitate amide synthesis under milder conditions. sigmaaldrich.com The ongoing exploration of the amide scaffold is a testament to its enduring importance in both academic and industrial research.

Positioning of 2-acetamido-N,N-dimethylpropanamide within Emerging Research Paradigms

This compound is a unique molecule that combines features of both N-acylamides and propanamide derivatives. Its structure contains a propanamide backbone with an acetamido group at the second carbon and two methyl groups on the amide nitrogen. This specific arrangement of functional groups suggests several avenues for its potential role in emerging research.

The presence of the N,N-dimethyl group makes it a tertiary amide. The investigation of such substituted amides is crucial for understanding structure-activity relationships in various chemical and biological systems. While specific research focused solely on This compound is not extensively documented in publicly available literature, its structural components place it at the intersection of several key research areas.

The study of N-acyl amino acids and their derivatives is a rapidly growing field, with these molecules being recognized for their therapeutic potential as ligands for various receptors and ion channels. Although not a traditional N-acyl amino acid, the acetamido group in This compound is derived from acetic acid and an amino group, suggesting a potential for similar biological interactions.

Furthermore, the development of novel synthetic methodologies is a constant theme in modern chemistry. The synthesis of complex amides, such as This compound , can serve as a benchmark for new catalytic or biocatalytic methods. For instance, biocatalytic approaches using enzymes are being explored for the synthesis of a range of N-acyl amides. sigmaaldrich.com

The table below provides a summary of the key structural features of This compound and its parent classes.

| Feature | N-Acylamides | Propanamide Derivatives | This compound |

| Core Structure | Contains an acyl group bonded to an amide nitrogen | Contains a three-carbon amide | Propanamide |

| Key Functional Group | N-acyl group | Propanamide group | Acetamido and N,N-dimethylamide groups |

| Research Interest | Biologically active molecules, pharmaceuticals | Synthetic intermediates, material science | Potential for novel biological activity and as a target for new synthetic methods |

Detailed Research Findings

While dedicated research on This compound is limited, we can infer its potential properties and research directions from studies on closely related compounds.

Synthesis and Characterization

The synthesis of This compound would likely involve the amidation of a suitable carboxylic acid precursor, such as 2-acetamidopropanoic acid, with dimethylamine (B145610). Modern synthetic methods, including the use of coupling agents or catalytic processes, could be employed to achieve this transformation efficiently.

Characterization of the compound would involve standard analytical techniques. The table below outlines the expected analytical data based on the structure of This compound .

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the propanamide backbone protons, and the N,N-dimethyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetamido and propanamide groups, as well as the various aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O stretching vibrations. |

Potential Research Applications

Given the biological activity of many N-acylamides and propanamide derivatives, This compound could be a candidate for screening in various biological assays. Its potential to interact with biological targets would depend on its three-dimensional structure and the specific functional groups it presents.

The field of materials science could also offer avenues for research. The properties of polymers and other materials can be fine-tuned by incorporating specific small molecules. The amide groups in This compound could participate in hydrogen bonding, potentially influencing the properties of materials in which it is incorporated.

Properties

IUPAC Name |

2-acetamido-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-5(8-6(2)10)7(11)9(3)4/h5H,1-4H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLKLCHUVKNOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Acetamido N,n Dimethylpropanamide and Its Isomeric Forms

Strategic Chemo- and Regioselective Pathways to the 2-acetamido-N,N-dimethylpropanamide Core

The fundamental transformation for synthesizing this compound involves the formation of an amide bond between 2-acetamidopropanoic acid (N-acetylalanine) and dimethylamine (B145610). The primary challenge lies in the chemoselective activation of the carboxylic acid in the presence of the existing amide group of N-acetylalanine and the secondary amine nucleophile.

A direct and common approach is the use of coupling reagents . These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. However, many classical coupling agents generate significant waste, prompting research into more atom-economical catalytic methods. researchgate.netrsc.org

A plausible pathway involves the direct catalytic amidation of N-acetylalanine with dimethylamine. This avoids the use of stoichiometric activating agents. Catalysts based on boron or group (IV) metals like zirconium and titanium have shown efficacy in the direct amidation of unprotected amino acids. researchgate.net For instance, zirconium(IV) chloride has been demonstrated to catalyze direct amide formation between non-activated carboxylic acids and amines.

Another strategic approach is transamidation . This involves reacting an existing amide with an amine to exchange the amide group. For example, chitin's N-acetyl groups can undergo transamidation with various amines, including aliphatic ones, to form new amide products, sometimes even without a catalyst. frontiersin.org A hypothetical route for this compound could involve the transamidation of a suitable N-acetylalanine derivative with dimethylamine under specific catalytic conditions.

The table below compares potential synthetic pathways, highlighting the trade-offs between conventional and modern catalytic approaches.

| Feature | Conventional Coupling | Direct Catalytic Amidation |

| Reagents | Stoichiometric (e.g., DCC, HOBt, BOP) | Catalytic (e.g., Boron acids, ZrCl₄) |

| By-products | Significant (e.g., DCU, salts) | Minimal (e.g., water) |

| Atom Economy | Low | High |

| Conditions | Often mild, but reagent removal can be complex | Can require elevated temperatures, but purification is simpler |

Enantioselective Synthesis of Chiral this compound

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-2-acetamido-N,N-dimethylpropanamide. The biological activity of such molecules is often enantiomer-dependent, making enantioselective synthesis crucial. This can be achieved starting from chiral pool materials like L- or D-alanine, or through asymmetric synthesis methodologies.

Asymmetric Catalysis in Propanamide Derivatization

Asymmetric catalysis offers an elegant way to produce enantiomerically enriched compounds. In the context of propanamide derivatization, this could involve the kinetic resolution of a racemic starting material or an asymmetric transformation. For instance, imine reductases (IREDs) have been used for the enantioselective biocatalytic synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines. nih.gov A similar biocatalytic approach could hypothetically be developed for the synthesis of the target amide.

Transition metal catalysis is another powerful tool. Chiral iridium complexes, for example, have been effectively used in the asymmetric hydrogenation of N-alkyl imines, which are precursors to chiral amines. nih.gov A strategy could be devised where a chiral catalyst controls the stereochemistry during the formation of the C-N bond or a related transformation in the synthesis pathway.

Chiral Auxiliary-Mediated Approaches

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a propanoic acid derivative. Common auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org The synthesis would proceed as follows:

Coupling of a propanoyl precursor with a chiral auxiliary (e.g., pseudoephenamine).

Introduction of the acetamido group at the C2 position, with the auxiliary directing the stereochemistry.

Amidation with dimethylamine.

Cleavage of the chiral auxiliary to release the final enantiomerically pure product.

The table below lists some common chiral auxiliaries and their typical applications.

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Acidic or basic hydrolysis, reduction |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | Mild acidic hydrolysis |

| Camphorsultam | Michael additions, Diels-Alder reactions | Hydrolysis (LiOH), reduction (LiAlH₄) |

| (S)- and (R)-BINOL | Ene reactions, asymmetric reductions | Varies with linkage |

Principles of Green Chemistry and Sustainable Synthesis in Amide Bond Formation

The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes. rsc.org Amide bond formation, being one of the most frequently performed reactions, is a key target for green chemistry innovations. peptide.comrsc.orgadvancedchemtech.com

Key principles of green chemistry applicable to the synthesis of this compound include:

Atom Economy : Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than those using stoichiometric coupling reagents. researchgate.net

Use of Safer Solvents and Auxiliaries : Replacing hazardous solvents like DMF and DCM with greener alternatives such as cyclopentyl methyl ether (CPME) or even water is a major goal. nih.govxtalks.com

Catalysis : The use of catalysts, especially biocatalysts, is a cornerstone of green chemistry. Enzymes like lipases can catalyze amide bond formation under mild, aqueous conditions, reducing energy consumption and waste. nih.govnih.gov For N-acyl amino acid amides, ATP-dependent enzymes can facilitate synthesis via an acyl-adenylate intermediate. nih.gov

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. This is directly linked to atom economy and the reduction of stoichiometric by-products. rsc.org

The development of biocatalytic methods, such as using Candida antarctica lipase (B570770) B (CALB), offers a simple and efficient route to amides from free carboxylic acids and amines, often without needing intensive purification steps. nih.gov

Innovative Reaction Technologies for this compound Production

Modern reaction technologies are revolutionizing chemical synthesis by offering enhanced control, efficiency, and scalability.

Flow Chemistry : Performing reactions in continuous-flow reactors rather than in batch offers several advantages for amide synthesis. nih.gov These include precise control over reaction parameters (temperature, pressure, time), improved safety when using hazardous intermediates, and simplified scale-up. scispace.com Automated flow-based peptide synthesis has demonstrated the ability to rapidly create amide bonds, a principle directly applicable to smaller molecules like this compound. chimia.chamidetech.com This technology allows for the integration of synthesis, purification, and analysis in a continuous process.

Electrosynthesis : Electrochemical methods provide a green alternative for driving chemical reactions. rsc.org For amide synthesis, electrosynthesis can be used to generate reactive intermediates without the need for chemical oxidants or reductants. chemistryviews.org One approach, the "anion pool" method, involves the electrochemical generation of highly nucleophilic amines that can then react with an acyl source. rsc.org Another strategy involves the oxidative coupling of aldehydes and amines, where an electrochemical system selectively oxidizes a hemiaminal intermediate to form the amide bond. acs.org These methods often proceed at room temperature and can offer unique selectivity. rsc.orgacs.org

| Technology | Key Advantages for Amide Synthesis |

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, rapid optimization, easy scalability, potential for automation. nih.govscispace.com |

| Electrosynthesis | Avoids stoichiometric reagents, uses electricity as a "green" reagent, enables unique reactivity, often occurs under mild conditions. rsc.orgchemistryviews.org |

Detailed Structural Elucidation and Conformational Dynamics of 2 Acetamido N,n Dimethylpropanamide

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. For 2-acetamido-N,N-dimethylpropanamide, a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles, defining its solid-state conformation.

Furthermore, the crystal packing would be dictated by intermolecular forces. It is expected that intermolecular hydrogen bonds of the C-H···O type would link adjacent molecules, forming a stable, three-dimensional lattice. researchgate.net The planarity of the amide groups is a critical feature; the atoms of the –C(=O)NH– group are typically coplanar to maximize resonance stabilization. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature | Rationale |

|---|---|---|

| Intramolecular H-Bonding | N-H···O=C | Formation of a stable pseudo-ring structure between the secondary amide proton and the tertiary amide oxygen. |

| Intermolecular H-Bonding | C-H···O | Interactions between molecules, contributing to crystal packing stability. |

| Amide Bond Conformation | trans | The four atoms of the secondary amide group (C, O, N, H) are expected to be nearly coplanar. |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules of similar complexity. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is unparalleled in its ability to probe the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformational behavior in solution.

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between the N-H proton and the adjacent α-proton, and between the α-proton and the β-protons of the isopropyl group's methyls.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduwikipedia.org HSQC is crucial for assigning each carbon in the molecule by linking it to its known attached proton(s). For example, it would definitively link the α-proton signal to the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.eduwikipedia.org This is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The N-methyl protons of the tertiary amide correlating to the tertiary amide carbonyl carbon.

The acetyl methyl protons correlating to the secondary amide carbonyl carbon.

The α-proton correlating to both carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. For instance, NOE signals could help establish the preferred rotational conformation around the Cα-C(O) bond by showing spatial proximity between the α-proton and either the N-methyl groups or other parts of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| CH₃-C(O)NH- | ~2.0 | ~23 | C=O (secondary amide) |

| -NH- | ~7.0-8.0 | - | C=O (secondary), Cα |

| -CαH- | ~4.5 | ~55 | C=O (secondary), C=O (tertiary), Cβ |

| -CβH(CH₃)₂ | ~2.2 | ~30 | Cα, Cβ-methyls |

| -Cβ(CH₃)₂ | ~1.1 | ~19 | Cβ, Cα |

| -N(CH₃)₂ | ~2.9, ~3.1 (distinct) | ~36, ~37 (distinct) | C=O (tertiary) |

| -C=O (secondary) | - | ~172 | - |

| -C=O (tertiary) | - | ~175 | - |

The partial double-bond character of the C-N bond in amides restricts rotation, a phenomenon that can be studied using Dynamic NMR (DNMR) spectroscopy. libretexts.orgazom.com this compound has two amide bonds where this restricted rotation is relevant: the secondary acetamido C-N bond and the tertiary N,N-dimethylpropanamide C-N bond.

At room temperature, the rotation around the tertiary amide's C-N bond is slow on the NMR timescale. This makes the two N-methyl groups chemically non-equivalent—one is cis and the other is trans to the carbonyl oxygen. Consequently, they appear as two distinct singlets in the ¹H NMR spectrum. azom.com

By acquiring a series of NMR spectra at increasing temperatures, the rate of rotation can be monitored. As the temperature rises, the two separate singlets will broaden, eventually coalesce into a single broad peak, and finally sharpen into a single time-averaged singlet at a sufficiently high temperature (the coalescence temperature, Tc). The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the initial separation of the peaks in hertz. nih.gov This analysis provides critical information about the molecule's conformational flexibility. nih.gov A similar, though often more complex, analysis can be performed for the rotation around the secondary amide bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying hydrogen bonding.

For this compound, the key vibrational bands would be associated with its two amide groups.

Amide I Band: This band, appearing around 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. The molecule will show two distinct Amide I bands corresponding to the secondary and tertiary amide carbonyls. The position of these bands is sensitive to hydrogen bonding; involvement of a carbonyl group in an H-bond typically shifts its Amide I band to a lower frequency.

Amide II Band: Found between 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is characteristic of secondary amides and would be present in the spectra of this compound.

N-H Stretch: A prominent band for the secondary amide N-H group is expected in the region of 3200-3400 cm⁻¹. A broad band in this region is indicative of hydrogen bonding.

C-H Stretches: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the C-C backbone stretches, which are often weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | IR, Raman | 3200 - 3400 | Position and shape are sensitive to hydrogen bonding. |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | From acetyl, isopropyl, and N-methyl groups. |

| Amide I (C=O Stretch) | IR, Raman | 1630 - 1680 | Two distinct bands expected for the two carbonyl groups. |

| Amide II (N-H Bend, C-N Stretch) | IR, Raman | 1510 - 1570 | Characteristic of the secondary amide linkage. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Characterization

This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)- and (S)-2-acetamido-N,N-dimethylpropanamide. Circular Dichroism (CD) spectroscopy is the technique of choice for studying such chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum is a plot of this difference versus wavelength. The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign).

The chromophores in this compound that would give rise to CD signals are the two amide groups. The n→π* and π→π* electronic transitions of the carbonyl groups are electronically active and occur in a chiral environment, thus producing Cotton effects (positive or negative peaks) in the CD spectrum. nih.gov The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center. Therefore, CD spectroscopy can be used to:

Confirm the chiral nature of a sample.

Determine the enantiomeric purity of a sample.

Assign the absolute configuration (R or S) by comparing the experimental spectrum to either a known standard or theoretical calculations.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise when the ionized molecule breaks apart.

For this compound (C₉H₁₈N₂O₂), the molecular weight is 186.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 186. The molecule would then undergo characteristic fragmentation. Based on the structure, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond between the α-carbon and the isopropyl group is likely, leading to a stable acylium ion.

Amide Bond Cleavage: Fragmentation can occur on either side of the carbonyl groups. Cleavage of the tertiary amide C-N bond would generate an ion at m/z = 72, corresponding to [C₄H₁₀N]⁺ (the dimethylaminocarbonyl fragment).

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur.

Analysis of the resulting fragment ions allows for a step-by-step reconstruction of the molecule's structure, providing strong confirmatory evidence that complements the data from NMR and vibrational spectroscopy.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C₉H₁₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 114 | [CH₃CONHCH(C₃H₇)]⁺ | Cleavage of the tertiary amide C-N bond. |

| 86 | [CH₃CONHCH₂]⁺ | Cleavage with rearrangement. |

| 72 | [(CH₃)₂NCO]⁺ | Cleavage of the Cα-C(O) bond. |

| 43 | [CH₃CO]⁺ | Acetyl group fragment. |

Reactivity Profiles and Mechanistic Investigations of 2 Acetamido N,n Dimethylpropanamide

Amide Bond Reactivity: Hydrolysis and Transamidation Mechanisms

The 2-acetamido-N,N-dimethylpropanamide molecule contains two distinct amide bonds, each with its own susceptibility to hydrolysis and transamidation.

Hydrolysis:

The hydrolysis of amides, which involves the cleavage of the carbon-nitrogen bond, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.combrainly.com This is followed by proton transfers and the eventual departure of the amine as an ammonium (B1175870) ion, which is not nucleophilic, making the reaction essentially irreversible. youtube.com For this compound, both the acetamido and the N,N-dimethylpropanamide moieties can undergo acid-catalyzed hydrolysis to yield acetic acid and 2-amino-N,N-dimethylpropanamide, and N,N-dimethylamine and 2-acetamidopropanoic acid, respectively.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the nucleophile directly attacks the carbonyl carbon. This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid. This process is generally slower than acid-catalyzed hydrolysis due to the lower electrophilicity of the carbonyl carbon.

The relative rates of hydrolysis for the two amide groups would be influenced by steric and electronic factors. The N,N-dimethylpropanamide moiety, being a tertiary amide, is generally more resistant to hydrolysis than the secondary acetamido group due to greater steric hindrance around the carbonyl carbon.

Transamidation:

Transamidation is the reaction of an amide with an amine to form a new amide. This process is typically an equilibrium and often requires a catalyst to proceed efficiently. mdpi.comsemanticscholar.org Catalysts can include metal salts (e.g., Ti(NMe₂)₄, Sc(OTf)₃, Pd(OAc)₂), acids, or bases. mdpi.com The reaction of this compound with an external amine could potentially lead to the substitution of either the acetamido or the N,N-dimethylamino group, depending on the reaction conditions and the nature of the incoming amine. For instance, the use of N,N-dialkylformamide dimethyl acetals can activate primary amides for transamidation. organic-chemistry.org

Functional Group Transformations at the Acetamido Moiety

The acetamido group (CH₃CONH-) offers several avenues for chemical modification.

Deacetylation: The acetyl group can be removed under harsh hydrolytic conditions (strong acid or base) to reveal the primary amine, yielding 2-amino-N,N-dimethylpropanamide.

Reduction: The amide carbonyl of the acetamido group can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the acetamido group into an ethylamino group. libretexts.org

N-Alkylation/N-Acylation: The nitrogen of the acetamido group, being a secondary amide, possesses a proton that can be removed by a strong base, allowing for subsequent N-alkylation or N-acylation reactions.

Reactivity of the N,N-dimethylpropanamide Substructure

The N,N-dimethylpropanamide substructure is a tertiary amide and exhibits reactivity characteristic of this functional group.

Hydrolysis: As mentioned, tertiary amides are generally less reactive towards hydrolysis than primary or secondary amides due to steric hindrance. semanticscholar.org Strong acidic or basic conditions are required for cleavage.

Reduction: Similar to the acetamido group, the carbonyl of the N,N-dimethylpropanamide can be reduced by strong reducing agents like LiAlH₄ to yield the corresponding tertiary amine, 2-acetamido-N,N-dimethylpropylamine. libretexts.org

Reactions involving the α-carbon: The protons on the carbon alpha to the carbonyl group of the propanamide moiety can be abstracted by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Stereochemical Control and Implications in Reaction Pathways

The this compound molecule possesses a chiral center at the second carbon of the propanamide backbone. The stereochemistry at this center can significantly influence the reactivity and the stereochemical outcome of reactions.

Nucleophilic Acyl Substitution: In reactions like hydrolysis or transamidation, the reaction at the achiral carbonyl carbon is not expected to directly affect the stereocenter. However, if the reaction conditions are harsh enough to cause epimerization via enolate formation at the α-carbon, a loss of stereochemical integrity could occur.

Reactions at the Stereocenter: Any reaction that directly involves the chiral center or proceeds through a mechanism that can affect its configuration (e.g., Sₙ1-type reactions or reactions involving enolate intermediates) will have stereochemical consequences. The presence of the adjacent acetamido and N,N-dimethylpropanamide groups can provide steric hindrance that may direct the approach of reagents, leading to diastereoselective outcomes in certain reactions. For instance, in the dynamic kinetic resolution of azlactones, chiral catalysts have been used to achieve high enantioselectivity in acyl transfer reactions. nih.gov

Solvent and Catalytic Effects on Reaction Kinetics and Selectivity

The choice of solvent and catalyst is crucial in controlling the rate and selectivity of reactions involving this compound.

Solvent Effects:

Polar Protic Solvents: Solvents like water and alcohols can participate in reactions (e.g., hydrolysis, solvolysis) and can stabilize charged intermediates and transition states through hydrogen bonding, which can accelerate reactions like hydrolysis.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are good at solvating cations but less so for anions. They can influence the rates of nucleophilic substitution reactions.

Nonpolar Solvents: Nonpolar solvents are often used in reactions where the reactants are nonpolar or when trying to suppress side reactions that are promoted by polar solvents. For example, some transamidation reactions are performed in nonpolar solvents to achieve better selectivity. mdpi.com

Catalytic Effects:

Acid Catalysis: As discussed, acids accelerate hydrolysis by activating the carbonyl group.

Base Catalysis: Strong bases promote hydrolysis via direct nucleophilic attack.

Metal Catalysis: A wide range of metal catalysts, including those based on zirconium, scandium, and palladium, have been developed to facilitate transamidation reactions under milder conditions. mdpi.comorganic-chemistry.org For example, zirconium chloride can be used for the in-situ transamidation of primary amides. organic-chemistry.org

Enzyme Catalysis: In a biochemical context, enzymes like peptidases can catalyze the hydrolysis of amide bonds with high specificity and efficiency under mild conditions. nih.gov While no specific enzymatic studies on this compound were found, its structure suggests potential susceptibility to certain proteases or amidases.

The table below summarizes the expected reactivity of the two amide bonds in this compound under different conditions.

| Reaction Condition | Acetamido Moiety (Secondary Amide) | N,N-dimethylpropanamide Moiety (Tertiary Amide) |

| Acidic Hydrolysis | More reactive, yields acetic acid and 2-amino-N,N-dimethylpropanamide | Less reactive due to sterics, yields N,N-dimethylamine and 2-acetamidopropanoic acid |

| Basic Hydrolysis | More reactive, yields acetate (B1210297) and 2-amino-N,N-dimethylpropanamide | Less reactive due to sterics, yields N,N-dimethylamine and 2-acetamidopropanoate |

| Reduction (e.g., LiAlH₄) | Reduced to an ethylamino group | Reduced to a N,N-dimethylaminopropyl group |

| Transamidation | More susceptible to exchange with primary amines | Less susceptible, may require specific catalysts |

Design and Synthesis of Analogs and Derivatives of 2 Acetamido N,n Dimethylpropanamide

Strategic Modifications to the N-Acetamido Group

The N-acetamido group of 2-acetamido-N,N-dimethylpropanamide is a primary site for synthetic modification, allowing for the introduction of a wide range of functionalities to probe structure-activity relationships. The general approach involves the acylation of the parent amine, 2-amino-N,N-dimethylpropanamide, with various acylating agents.

Research Findings:

The synthesis of N-acyl analogs of 2-amino-N,N-dimethylpropanamide can be achieved through standard amide coupling reactions. For instance, reacting 2-amino-N,N-dimethylpropanamide with different acid chlorides or anhydrides in the presence of a base can yield a library of N-acylated derivatives. While specific literature on the extensive derivatization of this compound is not abundant, the principles of N-acylation of amino acid amides are well-established. nih.govnih.gov

A representative synthetic scheme for the modification of the N-acetamido group is shown below:

Caption: General synthetic route for the preparation of N-acyl analogs of 2-amino-N,N-dimethylpropanamide, where R can be a variety of alkyl, aryl, or functionalized groups.

This strategy allows for the systematic exploration of the impact of the N-acyl substituent on the biological activity and physicochemical properties of the molecule. For example, increasing the lipophilicity of the N-acyl chain could enhance membrane permeability, while the introduction of polar or charged groups could modulate solubility and interactions with biological targets.

Table 5.1: Examples of Synthesized N-Acyl Analogs of 2-amino-N,N-dimethylpropanamide

| Compound Name | N-Acyl Group | Synthetic Method | Potential Application |

| N-propionyl-2-amino-N,N-dimethylpropanamide | Propionyl | Reaction with propionyl chloride | Probing steric and electronic effects |

| N-butyryl-2-amino-N,N-dimethylpropanamide | Butyryl | Reaction with butyryl chloride | Increasing lipophilicity |

| N-benzoyl-2-amino-N,N-dimethylpropanamide | Benzoyl | Reaction with benzoyl chloride | Introducing aromatic interactions |

Variations on the Propanamide Backbone and Substituent Effects

Modification of the propanamide backbone of this compound offers another avenue for creating structural diversity. These modifications can include altering the length of the alkyl chain, introducing substituents on the backbone, and replacing the dimethylamide with other functionalities. The presence of the gem-dimethyl group at the α-position already imparts significant conformational constraints, and further modifications can fine-tune these properties. ucsb.edu

Research Findings:

The synthesis of analogs with a modified backbone typically requires starting from a different α,α-disubstituted amino acid. For example, to create a butanamide analog, one would start from 2-amino-2-methylbutanoic acid. The synthesis would then proceed through N-acetylation and subsequent amidation with dimethylamine (B145610).

A related example from the literature is the synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, which showcases a modification on the amide nitrogen. aminer.org While not a direct analog of the dimethylamide, it illustrates the principle of varying the amide functionality.

Table 5.2: Examples of Potential Backbone-Modified Analogs

| Compound Name | Backbone Modification | Starting Material | Potential Effect |

| 2-acetamido-N,N-dimethylbutanamide | Butanamide backbone | 2-amino-2-methylbutanoic acid | Altered chain length and flexibility |

| 2-acetamido-N,N-dimethyl-3-methylbutanamide | Isobutyl side chain | 2-amino-2,3-dimethylbutanoic acid | Increased steric bulk |

| 2-acetamido-N-ethyl-N-methylpropanamide | Asymmetric amide | N-ethyl-N-methylamine | Altered hydrogen bonding capacity |

These modifications can have profound effects on the molecule's three-dimensional shape and its ability to interact with biological targets. The introduction of substituents on the backbone can create new chiral centers, further increasing the chemical space that can be explored.

Incorporation into Peptidomimetic and Other Oligomeric Scaffolds

The sterically hindered nature of the α,α-disubstituted amino acid core of this compound makes it an attractive building block for the construction of peptidomimetics and other oligomers. uzh.ch The gem-dimethyl group restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures like β-turns or helical folds. researchgate.net

Research Findings:

The incorporation of N-acetyl-α,α-dimethylglycine (the core of the target compound) into peptide chains is a well-established strategy in peptidomimetic design. These residues, often referred to as aminoisobutyric acid (Aib) derivatives, are known to stabilize helical conformations. mdpi.com The synthesis of such peptidomimetics typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling methods, where the N-acetyl-α,α-dimethylglycine unit is introduced as a building block.

While specific examples of oligomers composed solely of this compound are not readily found, the principles of oligomer synthesis using similar building blocks are documented. For example, the synthesis of polyamide oligomers has been reported, demonstrating the feasibility of linking amino acid-like monomers. acs.org

Table 5.3: Potential Peptidomimetic and Oligomeric Scaffolds

| Scaffold Type | Incorporated Unit | Synthetic Approach | Expected Property |

| Dipeptide Mimetic | N-acetyl-Aib-Xaa-N,N-dimethylamide | SPPS or solution-phase coupling | Induction of β-turn conformation |

| Helical Peptide | (N-acetyl-Aib)n oligomer | Stepwise coupling | Stable helical structure |

| Polyamide Oligomer | Repeating 2-acetamido-propanamide unit | Iterative amidation cycles | Defined three-dimensional structure |

The ability to control the conformation of oligomers by incorporating units like this compound is of significant interest for the development of molecules that can mimic the structure and function of natural peptides.

Heterocyclic Fusions and Cyclization Reactions involving the this compound Moiety

The functional groups present in this compound and its derivatives provide handles for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These cyclizations can be used to create conformationally constrained analogs and to introduce novel pharmacophoric elements.

Research Findings:

The cyclization of N-acyl amino amides is a known route to various heterocycles. For instance, the dehydration of N-(2-hydroxyethyl)amides, which could be prepared from a modified this compound, can lead to the formation of oxazolines. Similarly, the reaction of N-acyl amino amides with appropriate reagents can yield imidazolines. researchgate.net

A plausible synthetic pathway to an oxazoline (B21484) derivative from a modified this compound is depicted below:

Caption: Proposed synthetic route for the formation of an oxazoline ring from a hydroxyethyl-modified analog of this compound.

Furthermore, intramolecular reactions involving the amide nitrogen and a suitably functionalized N-acyl chain can lead to the formation of other heterocyclic systems, such as imidazolinones. These cyclization strategies open up a vast chemical space for the generation of novel derivatives with potentially unique biological activities.

Table 5.4: Potential Heterocyclic Derivatives

| Heterocycle | Synthetic Precursor | Reaction Type | Potential Application |

| Oxazoline | N-(2-hydroxyethyl)-2-acetamidopropanamide | Intramolecular dehydration | Conformationally restricted analog |

| Imidazoline | N-acyl-2-(2-aminoethylamino)propanamide | Intramolecular cyclization | Bioisosteric replacement |

| Imidazolinone | N-(propargyl-carbamoyl)-2-aminopropanamide | Base-mediated cyclization | Peptidomimetic scaffold |

The fusion of the this compound moiety into heterocyclic rings represents a powerful strategy for creating novel chemical entities with diverse and potentially valuable biological properties.

Theoretical and Computational Studies of 2 Acetamido N,n Dimethylpropanamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational to modern computational chemistry, providing deep insights into the electronic nature of a molecule. For a compound like 2-acetamido-N,N-dimethylpropanamide, these methods can elucidate the distribution of electrons and predict sites susceptible to chemical attack.

Research Findings: The electronic structure of a molecule is primarily described by its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajol.info A smaller gap generally suggests higher reactivity. ajol.info

Another powerful tool derived from QM calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show negative potential (red/yellow colors) around the carbonyl oxygen atoms, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue) would likely be found near the amide hydrogens, highlighting them as sites for nucleophilic interaction. ajol.info These computational tools provide a predictive framework for understanding how the molecule will interact with other chemical species. youtube.com

Table 1: Illustrative Quantum Chemical Descriptors for this compound This table presents hypothetical data representative of what a QM analysis would yield for this molecule, calculated at a typical level of theory.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | 1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.7 eV | Chemical reactivity, kinetic stability |

| Dipole Moment | 3.5 D | Overall polarity of the molecule |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used class of QM methods that balances computational cost with accuracy, making it ideal for studying molecules of this size. rsc.org It is particularly effective for determining the most stable three-dimensional structure (geometry optimization) and predicting spectroscopic properties.

Research Findings: A DFT-based geometry optimization would identify the lowest-energy conformation of this compound by systematically adjusting its bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. rsc.org For flexible molecules, this process may reveal several stable conformers with small energy differences between them. researchgate.net

Once the optimized geometry is obtained, DFT calculations can accurately predict vibrational frequencies. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to a specific motion, such as the stretching of a C=O bond or the bending of an N-H bond. mdpi.com This allows for a detailed interpretation of experimental spectra. mdpi.com Similarly, DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for confirming the molecule's structure.

Table 2: Illustrative Optimized Geometric Parameters for this compound using DFT This table shows hypothetical but realistic bond lengths and angles for the core atoms of the molecule, as would be determined by DFT calculations.

| Parameter | Atom(s) | Hypothetical Value |

|---|---|---|

| Bond Lengths | ||

| C=O (Acetamido) | 1.23 Å | |

| C-N (Acetamido) | 1.35 Å | |

| C=O (Propanamide) | 1.24 Å | |

| C-N (Propanamide) | 1.36 Å | |

| Bond Angles | ||

| O-C-N (Acetamido) | 122.5° | |

| C-N-C (Propanamide) | 118.0° |

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical IR frequencies calculated via DFT, with assignments based on the type of molecular vibration.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3350 | N-H Stretch | Acetamido N-H group |

| 1685 | Amide I | Acetamido C=O stretch |

| 1650 | Amide I | Propanamide C=O stretch |

| 1540 | Amide II | Acetamido N-H bend & C-N stretch |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While QM and DFT methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov This allows for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent.

Research Findings: For a molecule like this compound, MD simulations can reveal the accessible conformations by sampling the rotation around its single bonds (dihedral angles). Studies on similar N-acetyl-N',N'-dimethylamides show that the presence of the two methyl groups on the terminal amide nitrogen prevents the formation of certain intramolecular hydrogen bonds that might otherwise stabilize the structure. nih.gov The dominant conformation in both gas phase and solution is often the one corresponding to a polyproline II-like structure. nih.gov

MD simulations are also essential for understanding how a solute interacts with solvent molecules. By simulating the molecule in a box of explicit water molecules, one can analyze the structure and dynamics of the hydration shell. researchgate.net This involves calculating properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a solute atom. Such analyses would reveal the strength and geometry of hydrogen bonds between the molecule's amide groups and the surrounding water.

Table 4: Hypothetical Major Conformations from MD Simulations This table outlines the likely stable conformations defined by the key backbone dihedral angles (Φ, Ψ), based on studies of similar dipeptide-like molecules.

| Conformation Name | Dihedral Angle Φ (C'-N-Cα-C') | Dihedral Angle Ψ (N-Cα-C'-N) | Hypothetical Population |

|---|---|---|---|

| Polyproline II (PPII) | ~ -75° | ~ +145° | 65% |

| β-strand | ~ -130° | ~ +135° | 20% |

| Right-handed α-helix | ~ -60° | ~ -45° | 10% |

Force Field Development and Validation for Amide-Containing Molecular Systems

MD simulations rely on a set of mathematical functions and parameters known as a force field (FF) to describe the potential energy of the system. nih.gov While general-purpose force fields like CHARMM and AMBER exist, their parameters may not be optimized for a novel molecule. nih.govwustl.edu Therefore, specific parameterization and validation are often necessary.

Research Findings: The development of force field parameters for a new molecule like this compound typically follows a well-established protocol. nih.govuiuc.edu The process involves determining parameters for all the terms in the force field energy function: bond stretching, angle bending, dihedral angle rotation, and non-bonded (van der Waals and electrostatic) interactions. uiuc.eduuiuc.edu

Partial atomic charges, which govern electrostatic interactions, are often derived by fitting them to the electrostatic potential calculated at a high level of QM theory. nih.gov Parameters for bonds and angles are fitted to match the optimized geometry from QM calculations. The most complex parameters, those for dihedral angles, are optimized to reproduce the potential energy profiles obtained from QM scans of bond rotations. nih.gov Finally, non-bonded Lennard-Jones parameters are often refined by comparing simulation results of the pure liquid (e.g., density, heat of vaporization) with experimental data to ensure the force field accurately represents the condensed-phase behavior.

Table 5: Typical Data Sources for Force Field Parameterization

| Force Field Term | Parameter | Typical Source for Optimization |

|---|---|---|

| Bonded Terms | ||

| Bond Stretch | Force Constant, Equilibrium Length | QM Geometry Optimization, Vibrational Analysis |

| Angle Bend | Force Constant, Equilibrium Angle | QM Geometry Optimization, Vibrational Analysis |

| Dihedral Torsion | Barrier Height, Multiplicity, Phase | QM Potential Energy Scans of Torsion Angles |

| Non-bonded Terms | ||

| Electrostatics | Partial Atomic Charges | QM Electrostatic Potential (ESP) Fitting |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating not just static molecules but also the process of chemical reactions. By mapping the potential energy surface, researchers can predict the most likely pathways for a reaction, identify high-energy transition states, and calculate the activation energy required for the reaction to proceed.

Research Findings: A common reaction for amides is hydrolysis, the cleavage of the amide bond by water. Computational studies can model this reaction step-by-step. For example, investigating the base-catalyzed hydrolysis of an amide involves modeling the nucleophilic attack of a hydroxide (B78521) ion on the amide's carbonyl carbon. rsc.org These calculations can determine the structure and energy of the tetrahedral intermediate and the transition state leading to it. rsc.org

Advanced simulation techniques can reconstruct the free-energy surface of the reaction, revealing a strong dependency between the molecule's conformation and its reactivity. rsc.org For instance, certain conformations may present a lower energy barrier to nucleophilic attack than others. rsc.org Studies on amide hydrolysis have also shown that explicit solvent molecules can play a direct role in the reaction mechanism by stabilizing the transition state through a network of hydrogen bonds, a detail that can be captured and analyzed computationally. acs.org For this compound, such studies could compare the relative ease of hydrolysis at the secondary versus the tertiary amide bond.

Table 6: Illustrative Energy Profile for the First Step of Amide Hydrolysis This table presents a hypothetical energy profile for the nucleophilic attack of OH⁻ on one of the carbonyl carbons of this compound.

| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Molecule + OH⁻ | 0.0 |

| Transition State (TS) | Formation of C-O bond | +12.5 |

Applications of 2 Acetamido N,n Dimethylpropanamide in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block or Intermediate in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. numberanalytics.comwikipedia.org Chiral building blocks and auxiliaries are fundamental tools in this field, enabling the control of stereochemistry during chemical reactions. wikipedia.orgthieme-connect.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective transformation, after which it is removed. wikipedia.org

The structure of 2-acetamido-N,N-dimethylpropanamide, containing a chiral center at the second carbon, suggests its potential as a chiral building block. In principle, both enantiomers of this compound could be synthesized and used as starting materials for the preparation of more complex enantiomerically pure molecules. The acetamido group can be a precursor to a primary amine, a common functional group in biologically active compounds, through hydrolysis.

While specific examples of this compound being used as a chiral auxiliary are not readily found in the literature, the broader class of chiral amides has been employed in this capacity. For instance, pseudoephedrine, which contains a hydroxyl and a secondary amine, is a well-known chiral auxiliary used in diastereoselective alkylation reactions. polysciences.com The development of new chiral auxiliaries is an ongoing area of research, and the structural features of this compound make it a candidate for investigation in this context. numberanalytics.comnih.gov

Ligand Design and Coordination Chemistry utilizing the Amide Scaffold

The N,N-dimethylamide functionality and the acetamido group in this compound both contain potential donor atoms (oxygen and nitrogen) that can coordinate with metal ions, making the molecule a candidate for use as a ligand in coordination chemistry. Amide-based ligands are known to form stable complexes with a wide range of metals and have been used in various catalytic applications. nih.govrsc.orgmdpi.com The coordination of metal ions to the carbonyl oxygen of an amide is a common motif in coordination chemistry. sigmaaldrich.com

The specific arrangement of the two amide groups in this compound could allow it to act as a bidentate ligand, binding to a metal center through the oxygen atoms of both carbonyl groups. The chirality of the ligand could also be exploited in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in metal-catalyzed reactions. The steric bulk and electronic properties of the ligand can be tuned by modifying the substituents, which in turn can influence the properties and reactivity of the resulting metal complex.

While no specific coordination complexes of this compound are described in the reviewed literature, the general principles of amide coordination suggest its potential in this area. nih.govrsc.org For example, amide-based ligands have been used in cobalt complexes for oxygen reduction reactions and in iron complexes for hydrosilylation reactions. nih.govmdpi.com

Self-Assembly and Supramolecular Architectures involving Amide Functionalities

The amide functional group is a key player in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. acs.orgresearchgate.netacs.org The N-H group of the acetamido moiety in this compound can act as a hydrogen bond donor, while the carbonyl oxygens of both amide groups can act as hydrogen bond acceptors. This combination of donor and acceptor sites can lead to the formation of well-defined, self-assembled structures in the solid state and in solution. acs.orgacs.org

The chirality of this compound can have a profound influence on its self-assembly behavior, potentially leading to the formation of chiral supramolecular architectures such as helices, sheets, or tubes. acs.orgrsc.orgdoi.org The self-assembly of chiral molecules is a topic of intense research due to its relevance in areas such as materials science, catalysis, and the origin of life. acs.orgdoi.org While direct studies on the self-assembly of this compound are not available, the principles governing the self-assembly of other chiral amides provide a framework for predicting its potential behavior. acs.orgnih.gov

Integration into Polymer Chemistry and Functional Material Development

Polymers containing amide functionalities, such as polyamides and polyacrylamides, are a major class of materials with a wide range of applications. lew.ronumberanalytics.com The amide group imparts properties such as high strength, thermal stability, and chemical resistance to the polymer backbone. numberanalytics.com The introduction of functional groups into polymers can further enhance their properties and lead to the development of advanced materials.

This compound could, in principle, be incorporated into polymers in several ways. For example, if a polymerizable group were to be introduced into the molecule, it could be used as a monomer for the synthesis of functional polymers. The chiral acetamido and N,N-dimethylamide groups would then be present as side chains, imparting specific properties to the resulting polymer. Amine-functional polymers, for instance, are used in a variety of biomedical and pharmaceutical applications. polysciences.com

While there is no direct evidence of the use of this compound in polymer chemistry, the broader field of functional polymers provides a context for its potential applications. lew.romdpi.comacs.orgresearchgate.net For example, acrylamide (B121943) derivatives are widely used in the synthesis of polymers for applications such as enhanced oil recovery and as additives in papermaking. lew.roavantipublishers.com

Analytical Chemistry Applications as a Reference Standard or Probe Molecule

In analytical chemistry, reference standards are highly purified compounds used for the calibration of analytical instruments and for the validation of analytical methods. Given that this compound is a specific chemical entity with a defined structure, it could potentially be synthesized in high purity and used as a reference standard. For instance, related compounds are used as reference materials in the analysis of pharmaceuticals. wikipedia.org

Furthermore, the chiral nature of this compound suggests its potential use as a chiral probe molecule in analytical techniques such as circular dichroism spectroscopy for the determination of the enantiomeric excess of other chiral compounds. nih.gov The interaction of the probe molecule with the analyte can lead to a measurable signal that is dependent on the stereochemistry of the analyte.

While there are no specific reports of this compound being used in these analytical applications, its chemical properties make it a candidate for such roles. The development of new analytical methods often relies on the availability of well-characterized reference materials and probe molecules.

Table of Physicochemical Properties of this compound (and its synonym N,2-dimethylpropanamide)

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem |

| IUPAC Name | N,2-dimethylpropanamide | PubChem |

| CAS Number | 2675-88-9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 101.084063974 g/mol | PubChem |

| Topological Polar Surface Area | 29.1 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| XLogP3 | 0.6 | PubChem |

Future Perspectives and Emerging Research Directions for 2 Acetamido N,n Dimethylpropanamide

Integration with Artificial Intelligence and Machine Learning in Molecular Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize how molecules are designed and synthesized. For a compound like 2-acetamido-N,N-dimethylpropanamide, these technologies offer the potential to unlock new derivatives with tailored properties and to devise more efficient synthetic pathways.

Machine learning algorithms can also significantly optimize the synthesis of this compound itself. By analyzing large datasets of reaction conditions, ML models can predict the optimal parameters—such as temperature, solvent, and catalyst—to maximize yield and minimize impurities. This data-driven approach can accelerate process development and reduce the experimental burden.

| AI/ML Application | Potential Impact on this compound Research |

| De Novo Molecular Design | Generation of novel derivatives with optimized properties for specific applications. |

| Retrosynthesis Prediction | Identification of efficient and cost-effective synthetic routes. |

| Reaction Condition Optimization | Maximization of reaction yield and purity, and reduction of byproducts. |

| Property Prediction | In silico estimation of physicochemical and biological properties of new derivatives. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is a continuous pursuit in chemical synthesis, aiming for higher efficiency, selectivity, and sustainability. For the synthesis of amides like this compound, research into new catalysts could lead to significant improvements over traditional methods.

Future research could focus on the application of biocatalysts, such as enzymes, for the formation of the amide bond in this compound. Biocatalysis often proceeds under mild conditions with high specificity, offering a greener alternative to conventional chemical synthesis. Additionally, the development of novel organometallic catalysts could enable more efficient activation of carboxylic acids and amines, leading to faster and more selective amide bond formation. The use of photocatalysis, which utilizes light to drive chemical reactions, also presents a promising avenue for developing novel synthetic routes.

| Catalytic System | Potential Advantage for Synthesizing Amides |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. |

| Advanced Organometallic Catalysts | High turnover numbers, enhanced reaction rates, novel reaction pathways. |

| Photocatalysis | Use of light as a renewable energy source, unique reactivity patterns. |

Unconventional Reactivity and Green Chemistry Applications

The principles of green chemistry are increasingly guiding chemical research, emphasizing the reduction of waste, use of safer solvents, and energy efficiency. Future studies on this compound could explore its synthesis and application within this framework.

One area of exploration is the use of greener solvents. A recent study highlighted several sustainable alternatives to traditional dipolar aprotic solvents for the synthesis of high-performance polymers, including 3-methoxy-N,N-dimethylpropanamide, a structurally related compound. rsc.org This suggests that similar green solvents could be investigated for the synthesis of this compound.

Furthermore, exploring the unconventional reactivity of this compound could lead to novel applications. This might involve using it as a building block in multicomponent reactions or investigating its reactivity under non-traditional conditions, such as mechanochemistry or flow chemistry. These approaches can often lead to more efficient and sustainable chemical processes. The principles of designing less hazardous chemical syntheses and using renewable feedstocks are central to these future endeavors. nih.gov

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamics of chemical reactions and molecular interactions is crucial for optimizing processes and designing new molecules. Advanced characterization techniques, particularly when coupled with computational studies, can provide unprecedented insights into the behavior of this compound.

Computational methods like Density Functional Theory (DFT) can be employed to study the reaction mechanisms involved in the synthesis or decomposition of this compound, similar to studies performed on related N-diacetamides. mdpi.comresearchgate.net Such computational investigations can elucidate transition states and reaction pathways, providing a theoretical foundation for optimizing reaction conditions.

In situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, can be used to monitor the formation of this compound in real-time. This allows for a detailed understanding of reaction kinetics and the identification of any transient intermediates. Molecular dynamics simulations can also be used to study the conformational dynamics of the molecule and its interactions with other molecules or materials. nih.gov

| Technique | Insight Provided |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic structure. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Understanding of conformational changes and intermolecular interactions. nih.gov |

| In Situ Spectroscopy (e.g., ReactIR) | Real-time monitoring of reaction progress and kinetics. |

Q & A

Q. Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Oxazolinone + dimethylamine, ethanol, reflux | ~75-85 | |

| 2 | Chloroacetyl chloride + dimethylamine, NaOH, 0°C | ~90 |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (P261 precautionary code) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin contact (H312 hazard) .

- Storage : Inert atmosphere (argon) at 4°C to prevent hydrolysis.

- First Aid : Immediate rinsing with water for skin exposure (15+ minutes); consult CHEMTREC (1-800-424-9300) for ingestion incidents .

Advanced: How to address contradictions between IR and NMR spectral data during structural validation?

Methodological Answer:

- Cross-Referencing Peaks :

- DFT Simulations : Calculate NMR chemical shifts (e.g., B3LYP/6-311++G(d,p)) and IR vibrations to reconcile discrepancies arising from solvent effects or tautomerism .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups. Use KBr pellets for solid samples .

- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamino groups) and carbon backbone. Deuterated DMSO or CDCl₃ are optimal solvents .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ mode, [M+H]⁺ expected at m/z 158.1185 for C₇H₁₅N₂O₂) .

Advanced: How does this compound model hydrogen-bonding interactions in peptide mimics?

Methodological Answer:

- Peptoid Backbone Studies : The acetamido group mimics peptide bonds, while dimethylamino groups disrupt hydrogen bonding, enabling studies on helical structures without traditional H-bond networks. Use X-ray crystallography or circular dichroism to compare stability with natural peptides .

- Solvent Effects : Test solubility in polar (water) vs. non-polar (hexane) solvents to infer H-bonding capacity. Low aqueous solubility suggests hydrophobic dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.